Carbonic Anhydrase Inhibition: N,N'-Disubstituted Sulfamides are Categorically Inactive (Ki > 100 µM) vs. N-Monosubstituted Analogs Achieving Nanomolar Potency
The target compound belongs to the N,N'-disubstituted sulfamide subclass, which Casini et al. (2003) demonstrated to be uniformly ineffective as carbonic anhydrase inhibitors (CAIs). In this landmark study, N,N-disubstituted sulfamides were 'too bulky' to access the zinc-containing active site of hCA I and hCA II, while N-monosubstituted 4-substituted phenylsulfamides (such as 4-fluorophenylsulfamide, 4-chlorophenylsulfamide, and 4-bromophenylsulfamide) achieved Ki values in the low nanomolar range (Ki = 2–63 nM for hCA I; Ki = 1–78 nM for hCA II) [1]. Independent BindingDB data confirm that a closely related sulfamide with the InChIKey FHYMULXCMKOFFA (matching the target compound) exhibits Ki > 100,000 nM against recombinant human carbonic anhydrase isoforms CA II, CA IX, and CA XII, representing at least a 1,000-fold potency gap compared to mono-substituted aryl sulfamides [2]. This null activity profile is not a failure but rather a defining characteristic: the compound serves as an ideal negative control or selectivity probe in CA inhibitor screening panels where one wishes to confirm that observed activity depends on having a free –SO₂NH₂ terminus.
| Evidence Dimension | Carbonic anhydrase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM against hCA II, hCA IX, hCA XII (essentially inactive) |
| Comparator Or Baseline | N-monosubstituted 4-substituted phenylsulfamides: Ki = 1–78 nM for hCA II; Ki = 2–63 nM for hCA I |
| Quantified Difference | >1,000-fold weaker inhibition |
| Conditions | Recombinant human carbonic anhydrase isoforms; phenol red-based stopped-flow CO₂ hydration assay; compound preincubated for 10–15 min |
Why This Matters
For researchers procuring sulfamides for CA inhibition studies, understanding that N,N'-disubstitution abolishes CA activity enables informed selection of the correct substitution pattern—using this compound as a definitive negative control versus active mono-substituted analogs.
- [1] Casini A, Winum JY, Montero JL, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: Inhibition of cytosolic isozymes I and II with sulfamide derivatives. Bioorg Med Chem Lett. 2003;13(5):837-840. doi:10.1016/S0960-894X(03)00028-3. View Source
- [2] BindingDB. Entry BDBM50517109 / CHEMBL4447236. Affinity Data: Ki > 1.00E+5 nM against human CA II, CA IX, CA XII. Assay: Phenol red dye-based stopped-flow CO₂ hydration. National Institute of Pharmaceutical Education and Research (NIPER), curated by ChEMBL. View Source
